molecular formula C26H18N4O2S B15025076 (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B15025076
M. Wt: 450.5 g/mol
InChI Key: JNCVMAWGFABSEY-NBVRZTHBSA-N
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Description

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic molecule featuring a benzothiazole moiety, a pyridopyrimidine core, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridopyrimidine intermediates, followed by their coupling through a condensation reaction. The nitrile group is introduced in the final step through a dehydration reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile: has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: The compound’s structure suggests it could have pharmacological activity, making it a candidate for drug development.

    Industry: It could be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile include other benzothiazole derivatives, pyridopyrimidine compounds, and nitrile-containing molecules. Examples include:

  • 2-(1,3-benzothiazol-2-yl)acetonitrile
  • 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile
  • 9-methyl-2-(4-methylphenoxy)-4H-pyrido[1,2-a]pyrimidine

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the benzothiazole and pyridopyrimidine moieties, along with the nitrile group, allows for a diverse range of interactions and reactivities, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H18N4O2S

Molecular Weight

450.5 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C26H18N4O2S/c1-16-9-11-19(12-10-16)32-24-20(26(31)30-13-5-6-17(2)23(30)29-24)14-18(15-27)25-28-21-7-3-4-8-22(21)33-25/h3-14H,1-2H3/b18-14+

InChI Key

JNCVMAWGFABSEY-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C4=NC5=CC=CC=C5S4

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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